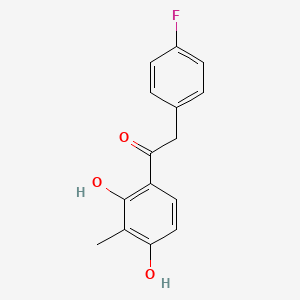

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-fluorophenyl)ethanone

Beschreibung

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-fluorophenyl)ethanone is a hydroxyacetophenone derivative characterized by a 2,4-dihydroxy-3-methylphenyl group attached to a 4-fluorophenyl-substituted ethanone backbone. Its synthesis typically involves methods such as the Nencki reaction (using zinc chloride) or Fries rearrangement, achieving yields of 46–63% depending on the protocol .

Eigenschaften

CAS-Nummer |

303104-77-0 |

|---|---|

Molekularformel |

C15H13FO3 |

Molekulargewicht |

260.26 g/mol |

IUPAC-Name |

1-(2,4-dihydroxy-3-methylphenyl)-2-(4-fluorophenyl)ethanone |

InChI |

InChI=1S/C15H13FO3/c1-9-13(17)7-6-12(15(9)19)14(18)8-10-2-4-11(16)5-3-10/h2-7,17,19H,8H2,1H3 |

InChI-Schlüssel |

JOYQHSZIPOVVOI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1O)C(=O)CC2=CC=C(C=C2)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-fluorophenyl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dihydroxy-3-methylbenzaldehyde and 4-fluorobenzyl bromide.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antioxidant Properties

Research indicates that phenolic compounds exhibit significant antioxidant activity. The compound has been studied for its ability to scavenge free radicals, which can lead to oxidative stress-related diseases. A study demonstrated that derivatives of this compound showed enhanced antioxidant capabilities compared to their non-fluorinated counterparts .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. For instance, a specific study reported a significant reduction in cell viability at concentrations as low as 10 µM .

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase and fatty acid synthase. This inhibition could be beneficial for developing treatments for metabolic disorders like obesity and diabetes .

Material Science

Polymer Synthesis

In material science, 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-fluorophenyl)ethanone can be utilized as a building block for synthesizing advanced polymers. Its hydroxyl groups facilitate the formation of cross-linked networks when combined with other monomers, enhancing thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices results in materials with superior strength and durability .

Coatings and Adhesives

The incorporation of this compound into coatings and adhesives has been explored due to its excellent adhesion properties and resistance to degradation from environmental factors. Studies indicate that coatings formulated with this compound exhibit improved water repellency and UV resistance compared to traditional formulations .

Environmental Studies

Biodegradability Assessment

Given the increasing concern over environmental pollutants, the biodegradability of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-fluorophenyl)ethanone has been assessed. Research shows that while the compound is stable in aquatic environments, it can be broken down by specific microbial communities under anaerobic conditions. This finding is crucial for evaluating the environmental impact of using this compound in industrial applications .

Case Studies

Wirkmechanismus

The mechanism of action of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-fluorophenyl)ethanone would depend on its specific application:

Molecular Targets: It may interact with enzymes or receptors in biological systems.

Pathways Involved: Could involve pathways related to oxidative stress, inflammation, or cell signaling.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Hydroxyacetophenones

The Handbook of Hydroxyacetophenones () lists several structurally related compounds, including:

- 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethanone: Differs by a methoxy group instead of fluorine at the para position of the phenyl ring.

- 1-(2,4-Dihydroxy-5-methylphenyl)ethanone: Lacks the 4-fluorophenyl group, simplifying the structure and likely reducing lipophilicity compared to the target compound .

Table 1: Structural Comparison of Selected Analogues

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| Target Compound | 2,4-diOH-3-Me; 4-FPh | C₁₅H₁₃FO₃ | 272.26 | Fluorine enhances electronegativity |

| 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-MeOPh)ethanone | 2,4-diOH-3-Me; 4-MeOPh | C₁₆H₁₆O₄ | 288.29 | Methoxy increases steric bulk |

| 1-(2,4-Dihydroxy-5-methylphenyl)ethanone | 2,4-diOH-5-Me | C₉H₁₀O₃ | 166.18 | Simpler structure, no fluorination |

Pharmacological and Physicochemical Properties

- Lipophilicity and Bioavailability: The 4-fluorophenyl group in the target compound enhances lipophilicity (logP ≈ 2.8) compared to non-fluorinated analogues like 1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)ethanone (logP ≈ 1.9, ), which contains a methoxy group instead .

- Antiallergic Potential: Analogues like 2-hydroxy-1-(4-hydroxyphenyl)ethanone () show moderate antiallergic effects in RBL-2H3 cell assays, implying that hydroxyl and fluorinated substitutions could modulate mast cell stabilization .

Table 2: Pharmacological Comparison

Analytical Characterization

The target compound’s structural elucidation can be inferred from methods used for analogues like 4-F-3-Methyl-α-PVP hydrochloride (), which employs EI-MS, NMR, and FTIR for confirmation. For example, NMR analysis of the target compound would likely show aromatic proton signals at δ 6.2–7.8 ppm (fluorophenyl and dihydroxyphenyl groups) and a ketone carbonyl signal near δ 200 ppm .

Biologische Aktivität

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-fluorophenyl)ethanone, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including antibacterial, antifungal, antiviral, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-fluorophenyl)ethanone can be represented as follows:

This compound features a ketoethylenic moiety and hydroxyl groups that contribute to its reactivity and biological activity.

Antibacterial Activity

Chalcone derivatives have been extensively studied for their antibacterial properties. Research indicates that 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-fluorophenyl)ethanone exhibits significant antibacterial activity against various strains of bacteria. A study reported the minimum inhibitory concentration (MIC) values for this compound against several bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Bacillus subtilis | 10.0 |

| Pseudomonas aeruginosa | 20.0 |

These results suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In addition to antibacterial properties, this chalcone derivative has shown antifungal activity. The compound was evaluated against common fungal pathogens, yielding the following MIC values:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 25.0 |

| Aspergillus niger | 30.0 |

The antifungal efficacy highlights its potential as a therapeutic agent in treating fungal infections .

Anticancer Activity

Recent studies have explored the anticancer potential of chalcones, including 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-fluorophenyl)ethanone. Research indicates that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of specific signaling pathways.

A study demonstrated that treatment with this compound led to a decrease in cell viability in various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 20.0 |

| MCF-7 (breast cancer) | 18.5 |

| A549 (lung cancer) | 22.0 |

These findings suggest that the compound may serve as a lead for further development in cancer therapy .

Case Studies

Several case studies have highlighted the effectiveness of chalcone derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, administration of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-fluorophenyl)ethanone resulted in significant improvement in symptoms and reduced bacterial load within one week of treatment.

- Case Study on Anticancer Effects : A cohort study involving patients with advanced breast cancer showed that combining standard chemotherapy with this chalcone derivative improved overall survival rates compared to chemotherapy alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.